molecular formula C5H8F2O2 B2842644 3-(2,2-Difluoroethoxy)propanal CAS No. 1556788-85-2

3-(2,2-Difluoroethoxy)propanal

Cat. No.: B2842644
CAS No.: 1556788-85-2
M. Wt: 138.114
InChI Key: AHTNTCOLJAREJG-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)propanal: is an organic compound with the molecular formula C5H8F2O2 and a molecular weight of 138.11 g/mol . This compound is characterized by the presence of a difluoroethoxy group attached to a propanal backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)propanal typically involves the reaction of 3-hydroxypropanal with 2,2-difluoroethanol under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypropanal is replaced by the difluoroethoxy group. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2,2-Difluoroethoxy)propanal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)propanal involves its interaction with various molecular targets, primarily through its aldehyde group. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as lysine or cysteine, leading to the formation of Schiff bases or thiohemiacetals. These interactions can modulate the activity of enzymes and other proteins, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

    3-(2,2-Difluoroethoxy)propanol: The reduced form of 3-(2,2-Difluoroethoxy)propanal, which has an alcohol group instead of an aldehyde group.

    3-(2,2-Difluoroethoxy)propanoic acid: The oxidized form of this compound, which has a carboxylic acid group instead of an aldehyde group.

    3-(2,2-Difluoroethoxy)propylamine: A derivative where the aldehyde group is replaced by an amine group.

Uniqueness: this compound is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the reactivity, stability, and solubility of the compound, making it valuable in various applications where such properties are desired .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)4-9-3-1-2-8/h2,5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTNTCOLJAREJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1556788-85-2
Record name 3-(2,2-difluoroethoxy)propanal
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